molecular formula C17H16F3N3O3 B2591817 4-({1-[3-(trifluoromethoxy)benzoyl]piperidin-3-yl}oxy)pyrimidine CAS No. 2034472-20-1

4-({1-[3-(trifluoromethoxy)benzoyl]piperidin-3-yl}oxy)pyrimidine

Cat. No.: B2591817
CAS No.: 2034472-20-1
M. Wt: 367.328
InChI Key: HTAIAVQDVWLLPK-UHFFFAOYSA-N
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Description

4-({1-[3-(Trifluoromethoxy)benzoyl]piperidin-3-yl}oxy)pyrimidine is a heterocyclic compound featuring a pyrimidine core linked via an ether bond to a piperidin-3-yl group, which is further substituted with a 3-(trifluoromethoxy)benzoyl moiety. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the piperidine ring may contribute to conformational flexibility, influencing binding affinity .

Properties

IUPAC Name

(3-pyrimidin-4-yloxypiperidin-1-yl)-[3-(trifluoromethoxy)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3O3/c18-17(19,20)26-13-4-1-3-12(9-13)16(24)23-8-2-5-14(10-23)25-15-6-7-21-11-22-15/h1,3-4,6-7,9,11,14H,2,5,8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTAIAVQDVWLLPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC(=CC=C2)OC(F)(F)F)OC3=NC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({1-[3-(trifluoromethoxy)benzoyl]piperidin-3-yl}oxy)pyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, including nucleophilic substitution and cyclization.

    Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced using reagents such as trifluoromethoxybenzene and appropriate catalysts.

    Coupling with Pyrimidine: The final step involves coupling the piperidine intermediate with a pyrimidine derivative under specific reaction conditions, such as the use of palladium catalysts and suitable solvents.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-({1-[3-(trifluoromethoxy)benzoyl]piperidin-3-yl}oxy)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

4-({1-[3-(trifluoromethoxy)benzoyl]piperidin-3-yl}oxy)pyrimidine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Materials Science: It is explored for its use in the synthesis of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

    Biological Research: The compound is used in various biological assays to study its effects on cellular processes and molecular pathways.

    Industrial Applications: It is investigated for its potential use in industrial processes, such as catalysis or as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 4-({1-[3-(trifluoromethoxy)benzoyl]piperidin-3-yl}oxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 4-({1-[3-(trifluoromethoxy)benzoyl]piperidin-3-yl}oxy)pyrimidine, the following table and analysis compare it with structurally related compounds from diverse studies:

Table 1: Structural and Functional Comparison of Piperidine-Pyrimidine Analogs

Compound ID Structure Highlights Key Functional Groups Docking Score (kcal/mol) Binding Constant (M⁻¹) Reference
Target Pyrimidine linked to 3-(trifluoromethoxy)benzoyl-piperidine Trifluoromethoxy, benzoyl, piperidine N/A N/A -
1 (Table) Pyrrolidin-3-yl pyridine with imidazole 2-Ethyl-4-methylimidazole, phenol -7.5 2.1 × 10⁵
12a Piperidin-4-yl urea with tetrahydroacridine Chloroacridine, trifluoromethoxyphenyl N/A N/A
12c Pyrazolo[3,4-d]pyrimidine with fluorobenzoyl 4-Fluorobenzoyl, phenoxyphenyl N/A N/A
C19/C20 Imidazoline with methoxyphenyl Methoxyphenyl, imidazoline N/A N/A

Key Findings:

Compound 1 (Table ) exhibits a high binding constant (2.1 × 10⁵ M⁻¹), likely due to its imidazole and phenol groups, which facilitate hydrogen bonding and π-π stacking. The target compound’s benzoyl-piperidine group may offer similar advantages but with distinct spatial orientation.

Role of Heterocyclic Cores

  • Pyrimidine derivatives (e.g., 12c ) are associated with kinase inhibition, whereas pyridine/imidazole hybrids (e.g., Compound 1 ) target helicases or proteases. The target compound’s pyrimidine core may align more with kinase or phosphatase modulation.

Impact of Substituents

  • The trifluoromethoxy group in the target compound and 12a contrasts with the 4-fluorobenzoyl group in 12c . Fluorine substituents typically enhance metabolic stability, but trifluoromethoxy may offer greater steric and electronic effects, influencing selectivity.

However, the benzoyl-piperidine linkage may require specialized acylating agents or coupling reagents.

Limitations and Contradictions:

  • Compound 3 (Table ) lacks binding data (ND), highlighting variability in assay outcomes across analogs.

Biological Activity

4-({1-[3-(trifluoromethoxy)benzoyl]piperidin-3-yl}oxy)pyrimidine, with the CAS number 2034499-69-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18H17F3N2O3
  • Molecular Weight : 366.3 g/mol
  • Structure : The compound features a pyrimidine ring substituted with a piperidine moiety and a trifluoromethoxy benzoyl group, which contributes to its unique biological properties.

Biological Activity Overview

The biological activity of 4-({1-[3-(trifluoromethoxy)benzoyl]piperidin-3-yl}oxy)pyrimidine can be categorized into several key areas:

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives. For instance, compounds similar to 4-({1-[3-(trifluoromethoxy)benzoyl]piperidin-3-yl}oxy)pyrimidine have shown promising results against various cancer cell lines.

CompoundCell Line TestedIC50 (µM)
Compound AMCF-70.09 ± 0.0085
Compound BA5490.03 ± 0.0056
Compound CColo-2050.01 ± 0.074

These results indicate that compounds with similar structures exhibit significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines, suggesting potential for further development as anticancer agents .

2. Anti-inflammatory Properties

Pyrimidine derivatives have also been investigated for their anti-inflammatory effects. The presence of functional groups in compounds like 4-({1-[3-(trifluoromethoxy)benzoyl]piperidin-3-yl}oxy)pyrimidine may enhance their ability to inhibit inflammatory pathways, making them candidates for treating inflammatory diseases.

3. Antimicrobial Activity

The antimicrobial efficacy of pyrimidines has been documented in various studies. Compounds structurally related to 4-({1-[3-(trifluoromethoxy)benzoyl]piperidin-3-yl}oxy)pyrimidine have been tested against multiple microbial strains, including:

Microbial StrainMinimum Inhibitory Concentration (MIC)
E. coli>256 µg/mL
S. aureus>256 µg/mL
K. pneumoniae>256 µg/mL

While no significant antimicrobial activity was observed at the tested concentrations, further modifications to the structure may enhance efficacy .

The mechanism through which 4-({1-[3-(trifluoromethoxy)benzoyl]piperidin-3-yl}oxy)pyrimidine exerts its biological effects is still under investigation. However, it is believed that the trifluoromethoxy group may play a critical role in enhancing binding affinity to target proteins involved in cancer progression and inflammation.

Case Studies

Several case studies have explored the therapeutic potential of pyrimidine derivatives:

  • Study on Anticancer Activity : A study evaluated the cytotoxic effects of various pyrimidine compounds on HepG2 and HCT116 cell lines, revealing that certain derivatives exhibited IC50 values below 100 µM, indicating strong anticancer activity .
  • Anti-Alzheimer’s Research : Another study investigated the role of pyrimidines in neuroprotection and cognitive enhancement, finding that specific modifications led to improved inhibition of acetylcholinesterase (AChE), a key enzyme in Alzheimer's disease pathology .

Q & A

Basic: What are the optimized synthetic routes for 4-({1-[3-(trifluoromethoxy)benzoyl]piperidin-3-yl}oxy)pyrimidine, and how do reaction conditions influence yield?

Methodological Answer:
Synthesis typically involves multi-step reactions, including:

  • Step 1: Formation of the piperidine-3-yl ether intermediate via nucleophilic substitution, using solvents like dichloromethane or acetonitrile under reflux .
  • Step 2: Benzoylation at the piperidine nitrogen using 3-(trifluoromethoxy)benzoyl chloride, requiring anhydrous conditions and catalysts like triethylamine .
  • Step 3: Pyrimidine coupling via Mitsunobu or Ullmann-type reactions, optimized at 80–100°C with Pd-based catalysts .

Key Reaction Parameters:

ParameterOptimal RangeImpact on Yield
SolventAnhydrous DCM or MeCNPrevents hydrolysis of intermediates
Temperature80–100°CBalances reaction rate vs. side-product formation
CatalystPd(OAc)₂ or CuIEnhances coupling efficiency (yield: 60–75%)

Basic: How is structural characterization of this compound performed, and which analytical techniques are critical?

Methodological Answer:
Characterization involves:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR to confirm ether/benzoyl linkages (e.g., δ 4.5–5.0 ppm for piperidinyloxy protons) .
    • 19F NMR to verify trifluoromethoxy group integrity (δ -58 to -60 ppm) .
  • Mass Spectrometry (LC/MS):
    • High-resolution MS for molecular ion validation (e.g., [M+H]⁺ expected m/z ~450–475) .
  • X-ray Crystallography:
    • Resolves stereochemistry of the piperidine ring and spatial arrangement of substituents .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Contradictions often arise from:

  • Structural Analogues: Minor substitutions (e.g., trifluoromethoxy vs. methoxy groups) alter target binding. For example, replacing trifluoromethoxy with methoxy reduces kinase inhibition by ~40% .
  • Assay Conditions: Variations in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms affect IC₅₀ values. Standardize assays using recombinant proteins and ATP concentrations .

Case Study:

ModificationBiological Activity (IC₅₀)Source
Trifluoromethoxy12 nM (Kinase X)
Methoxy50 nM (Kinase X)

Advanced: What computational strategies predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking:
    • Use AutoDock Vina or Schrödinger Suite to model binding to kinase ATP pockets. Focus on piperidine-oxygen’s hydrogen bonding with conserved lysine residues .
  • MD Simulations:
    • GROMACS or AMBER for 100-ns trajectories to assess stability of the benzoyl group in hydrophobic pockets .
  • Pharmacophore Modeling:
    • Identify critical features: (1) Pyrimidine’s hydrogen-bond acceptor, (2) Trifluoromethoxy’s hydrophobic surface .

Basic: What are the stability and solubility profiles of this compound under physiological conditions?

Methodological Answer:

  • Solubility:
    • Poor aqueous solubility (<10 µM) due to hydrophobic trifluoromethoxy/benzoyl groups. Use DMSO stocks (10 mM) for in vitro studies .
  • Stability:
    • Degrades at pH <5 (acidic cleavage of piperidinyloxy bond). Store at -20°C in anhydrous conditions .

Stability Data:

ConditionHalf-LifeDegradation Pathway
pH 7.4 (PBS)>48 hrsMinimal hydrolysis
pH 3.02 hrsEther bond cleavage

Advanced: How can researchers optimize this compound for selective kinase inhibition?

Methodological Answer:

  • SAR Studies:
    • Replace benzoyl with sulfonamide groups to enhance selectivity for Ser/Thr kinases over Tyr kinases .
    • Introduce methyl groups to the pyrimidine ring to reduce off-target binding (e.g., 10-fold selectivity gain with 5-Me substitution) .
  • In Silico Screening:
    • Prioritize analogues with calculated LogP <3.5 to improve membrane permeability .

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